molecular formula C11H13ClO2 B1609142 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde CAS No. 71730-43-3

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde

Cat. No.: B1609142
CAS No.: 71730-43-3
M. Wt: 212.67 g/mol
InChI Key: WLZAKZNRJOORCP-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a chlorine atom, and a hydroxyl group on the benzene ring. This compound is known for its unique chemical properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde typically involves the chlorination of 5-tert-butyl-2-hydroxybenzaldehyde. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes.

    Condensation Reactions: Schiff bases and hydrazones.

    Oxidation Reactions: Corresponding carboxylic acids.

Scientific Research Applications

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde involves its ability to form Schiff bases with primary amines. This reaction is facilitated by the presence of the aldehyde group, which reacts with the amine to form an imine. The compound can also act as a ligand, coordinating with metal ions to form stable complexes. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-tert-butyl-3-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZAKZNRJOORCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423937
Record name 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71730-43-3
Record name 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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